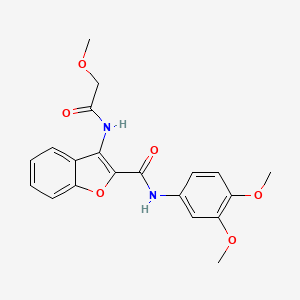![molecular formula C22H21N3O2S B6508169 2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 872695-27-7](/img/structure/B6508169.png)
2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C22H21N3O2S and its molecular weight is 391.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is 391.13544809 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
Pyrazolines and their derivatives have demonstrated antibacterial properties in various studies . Researchers have explored their potential as agents to combat bacterial infections. Investigating the antibacterial effects of F1899-1324 could provide valuable insights for developing new antimicrobial drugs.
Antifungal Potential
Similar to antibacterial activity, pyrazolines have also shown antifungal properties . F1899-1324 might be evaluated for its efficacy against fungal pathogens, contributing to the development of antifungal medications.
Antiparasitic Applications
Pyrazolines have been investigated for their antiparasitic effects . Researchers have explored their potential in combating parasitic infections. Assessing F1899-1324’s impact on parasites could be relevant for tropical medicine and neglected diseases.
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases. Pyrazolines, including F1899-1324, have been studied for their anti-inflammatory effects . Understanding how this compound modulates inflammatory pathways could lead to novel anti-inflammatory therapies.
Antioxidant Activity
Oxidative stress contributes to cellular damage and disease progression. Pyrazolines have been investigated as antioxidants . F1899-1324’s ability to scavenge free radicals and protect cells from oxidative damage warrants further exploration.
Neurotoxicity and Acetylcholinesterase Inhibition
F1899-1324’s impact on the nervous system is of interest. Researchers have examined its effects on acetylcholinesterase (AchE) activity, which is crucial for normal nerve function . Investigating its potential neurotoxicity and AchE inhibition could have implications for neuropharmacology.
- Ucar, A., Ozmen Ozgun, D., Alak, G., Inci Gul, H., Kocaman, M., Yamalı, C., … Yanık, T. (2021). Biological activities of a newly synthesized pyrazoline derivative on rainbow trout alevins. In Vitro Cellular & Developmental Biology - Animal, 57(1), 17–20. Read more
properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-27-18-9-4-7-17(14-18)19-11-12-21(24-23-19)28-15-22(26)25-13-5-8-16-6-2-3-10-20(16)25/h2-4,6-7,9-12,14H,5,8,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZLGLLTLBEHRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate](/img/structure/B6508089.png)
![2-amino-N-[(4-chlorophenyl)methyl]-1-[(furan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6508094.png)
![8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one](/img/structure/B6508101.png)

![N-[(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B6508126.png)
![4-fluoro-N-[(5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B6508132.png)
![N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B6508134.png)
![4-(benzenesulfonyl)-N-[(2-chlorophenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B6508141.png)
![2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6508146.png)
![2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6508160.png)

![2-[(3-methylphenoxy)methyl]pyridine](/img/structure/B6508184.png)
![2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B6508189.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508195.png)